
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is an organic compound with the molecular formula C₉H₁₁NO₂S. It is known for its unique structure, which includes a pyridine ring substituted with a sulfanylidene group and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate typically involves the esterification of 6-sulfanylidene-1H-pyridine-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with a methyl ester group.
6-Sulfanylidene-1H-pyridine-3-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a compound of interest for further research .
属性
CAS 编号 |
175909-92-9 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-6(2)12-9(11)7-3-4-8(13)10-5-7/h3-6H,1-2H3,(H,10,13) |
InChI 键 |
KJTRIOUSZDNLBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CNC(=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


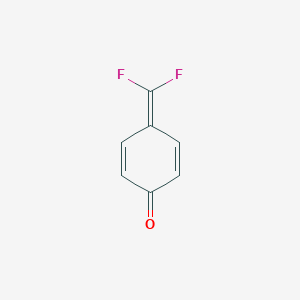
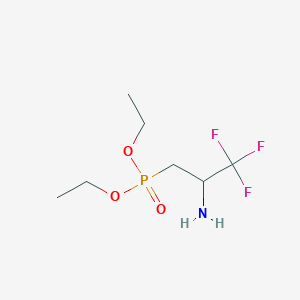
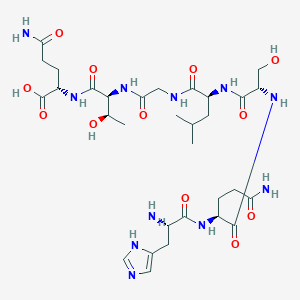
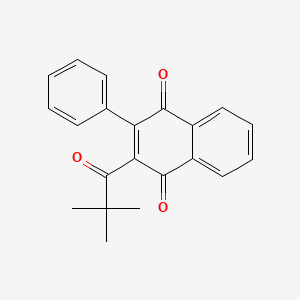
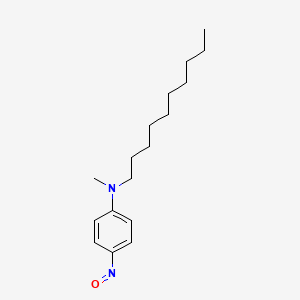
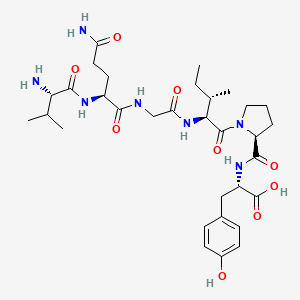
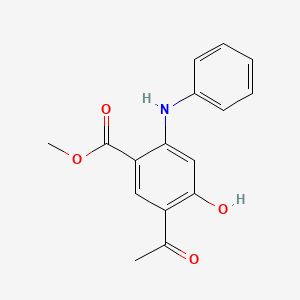
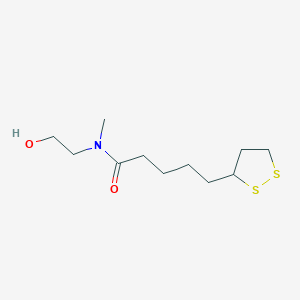

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

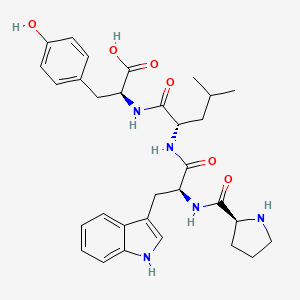

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
